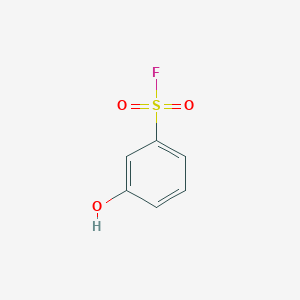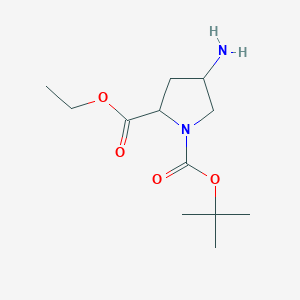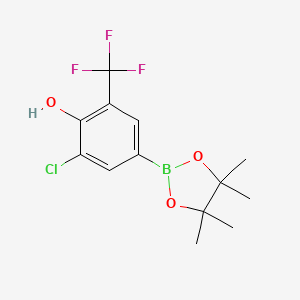
5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane at room temperature. The reaction mixture is then purified by column chromatography to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, resulting in the formation of various reduced derivatives.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, especially at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with modified chloro or trifluoromethyl groups.
Substitution: Substituted phenylboronic esters with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Suzuki–Miyaura Coupling: Widely used in the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Boron Neutron Capture Therapy: Potential application as a boron carrier for targeted cancer therapy.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Agriculture: Employed in the synthesis of agrochemicals and pesticides.
Wirkmechanismus
The compound exerts its effects primarily through its ability to participate in Suzuki–Miyaura cross-coupling reactions. The mechanism involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. The molecular targets include various organic substrates, and the pathways involved are primarily related to palladium-catalyzed cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid pinacol ester
- 4-Hydroxyphenylboronic acid pinacol ester
- 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester
Comparison:
- Uniqueness: The presence of the chloro and trifluoromethyl groups in 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester imparts unique reactivity and selectivity in various organic reactions. These functional groups enhance the compound’s ability to participate in cross-coupling reactions and provide additional sites for further functionalization.
- Reactivity: Compared to phenylboronic acid pinacol ester, the chloro and trifluoromethyl groups increase the compound’s reactivity towards nucleophiles and electrophiles, making it more versatile in synthetic applications .
Eigenschaften
Molekularformel |
C13H15BClF3O3 |
|---|---|
Molekulargewicht |
322.52 g/mol |
IUPAC-Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)7-5-8(13(16,17)18)10(19)9(15)6-7/h5-6,19H,1-4H3 |
InChI-Schlüssel |
YEYAEMZYDDNXKQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


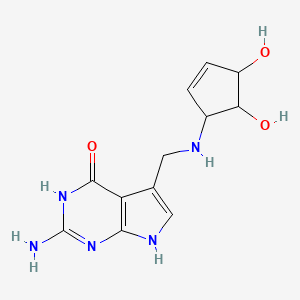
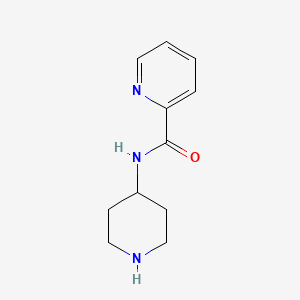
![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)

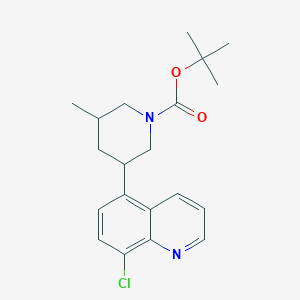
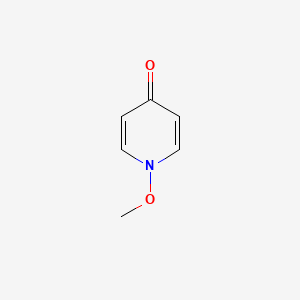
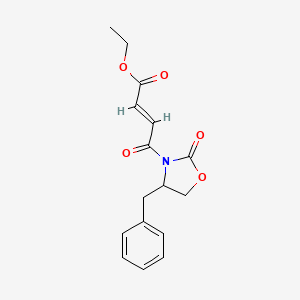
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)
![Ethyl thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12280510.png)


![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)
